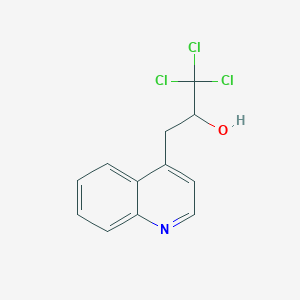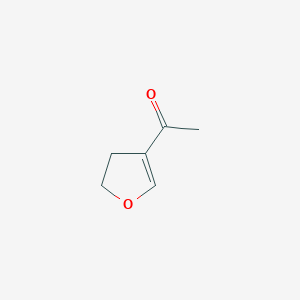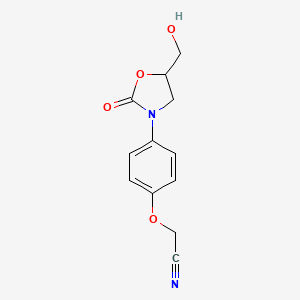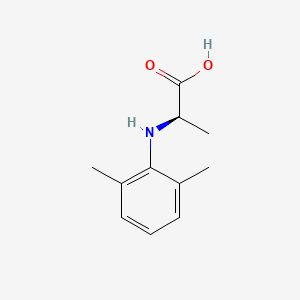![molecular formula C12H9N3O2 B12896684 3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one CAS No. 117840-05-8](/img/structure/B12896684.png)
3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one consists of an isoxazole ring fused to a pyrimidine ring, with a p-tolyl group attached to the isoxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . Another approach includes the use of Mannich bases in pyridine, leading to the formation of substituted isoxazolopyridines .
Industrial Production Methods
Industrial production methods for 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, can be applied to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, partially hydrogenated analogs, and substituted isoxazolo[5,4-d]pyrimidines with various functional groups.
Aplicaciones Científicas De Investigación
3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exhibiting antitumor activity . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
Triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor and antitumor agent.
Uniqueness
3-(p-Tolyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one is unique due to its specific structural features, such as the fusion of the isoxazole and pyrimidine rings and the presence of the p-tolyl group
Propiedades
Número CAS |
117840-05-8 |
|---|---|
Fórmula molecular |
C12H9N3O2 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-7-2-4-8(5-3-7)10-9-11(16)13-6-14-12(9)17-15-10/h2-6H,1H3,(H,13,14,16) |
Clave InChI |
YAGJLQQQWDDSKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC3=C2C(=O)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)


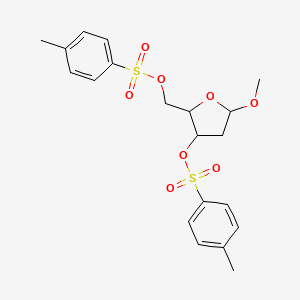

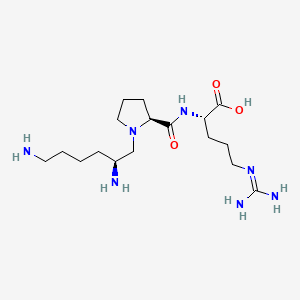
![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)

